Product packaging for d-Glycero-d-galacto-heptose(Cat. No.:CAS No. 1883-14-3)

d-Glycero-d-galacto-heptose

Cat. No.: B8269958
CAS No.: 1883-14-3
M. Wt: 210.18 g/mol
InChI Key: YPZMPEPLWKRVLD-UHFFFAOYSA-N
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Description

Significance in Glycobiology and Biochemistry

The significance of d-glycero-d-galacto-heptose (B1213071) is primarily rooted in its role as a structural component of bacterial and archaeal glycoconjugates. In the realm of bacteriology, it is a key constituent of the lipopolysaccharide (LPS) core region in certain Gram-negative bacteria. cymitquimica.com The LPS molecule is vital for maintaining the structural integrity of the outer membrane and acts as a protective barrier. cymitquimica.com The specific arrangement of heptoses within the LPS core can influence the virulence of pathogenic bacteria and modulate host immune responses, making it a focal point in microbiology and immunology. cymitquimica.comontosight.ai

Research has demonstrated that this compound exhibits antimicrobial properties. biosynth.com Its mechanism of action involves the inhibition of enzymes called glycosyltransferases, which are essential for the synthesis of bacterial cell walls. cymitquimica.combiosynth.com By disrupting this synthesis, the compound impairs the integrity of the bacterial membrane, ultimately leading to cell death. biosynth.com This inhibitory action has been observed against both Gram-positive and Gram-negative bacteria in laboratory assays. cymitquimica.combiosynth.com

Beyond bacteria, this compound has also been identified in the N-linked glycans of glycoproteins from the archaeon Thermoplasma acidophilum. oup.com In this organism, it is part of a complex glycan structure that modifies cell surface proteins. oup.com The biosynthesis of heptoses is an area of active investigation. In many bacteria, heptose variants are synthesized from precursor molecules like GDP-d-glycero-α-d-manno-heptose. nih.govacs.orgresearchgate.net The enzymes involved in these pathways, such as epimerases, dehydrogenases, and reductases, are studied to understand how pathogens like Campylobacter jejuni create the diverse array of heptose structures found in their capsular polysaccharides. nih.govacs.org

Historical Perspectives on Heptose Research

The study of heptoses, while not as extensive as that of more common sugars, has a history stretching back several decades. One of the early instances of isolating this compound was reported in 1957, when it was identified as a component of the specific polysaccharide from the bacterium Chromobacterium violaceum. nih.gov This early work highlighted the presence of these seven-carbon sugars in complex bacterial carbohydrates.

Historically, chemical synthesis methods like the Kiliani–Fischer synthesis have been employed to elongate the carbon chain of aldoses, allowing for the laboratory preparation of aldoheptoses, including this compound from D-mannose. d-nb.infobeilstein-journals.org Such synthetic work has been crucial for obtaining sufficient quantities of these rare sugars for further structural and biological studies.

The broader field of glycobiology, which has grown rapidly, has provided a deeper context for the importance of heptoses. nih.gov For many years, researchers have recognized that modifications to the heptose region of the LPS core in E. coli can lead to 'deep-rough' mutant phenotypes, characterized by significant disruptions to the outer membrane's structure and function. nih.gov This underscored the fundamental role of heptoses in maintaining bacterial envelope stability. nih.gov Heptoses, particularly L-glycero-D-manno-heptose, are now understood to be a highly conserved feature of the inner core of LPS in many enterobacterial strains, where they mediate critical interactions with the host's immune system. researchgate.net Ongoing research continues to uncover new heptose-containing natural products and elucidate their complex biosynthetic pathways, reflecting a sustained interest in these unique sugars. rsc.org

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O7 B8269958 d-Glycero-d-galacto-heptose CAS No. 1883-14-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1883-14-3

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

2,3,4,5,6,7-hexahydroxyheptanal

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2

InChI Key

YPZMPEPLWKRVLD-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

Stereochemical Characterization and Isomeric Forms of D Glycero D Galacto Heptose

Structural Elucidation of the Seven-Carbon Backbone

D-Glycero-d-galacto-heptose (B1213071) is an aldoheptose, which means it has a seven-carbon chain with an aldehyde functional group at one end (C1). wikipedia.orgwikipedia.org The remaining six carbon atoms each bear a hydroxyl (-OH) group. nih.gov The elucidation of this backbone structure relies on standard analytical techniques in carbohydrate chemistry, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the connectivity of the atoms and the presence of the functional groups. The molecular formula for this compound is C7H14O7.

The structure of this compound can be represented in both an open-chain (Fischer projection) and a cyclic form (Haworth or chair conformation). In aqueous solutions, monosaccharides with five or more carbons, such as heptoses, predominantly exist in cyclic forms. libretexts.orglibretexts.org This cyclization occurs through an intramolecular reaction where one of the hydroxyl groups attacks the electrophilic carbon of the aldehyde group, forming a hemiacetal. For aldoheptoses, this typically results in the formation of a six-membered pyranose ring or a five-membered furanose ring. libretexts.org The pyranose form is generally more stable and thus more prevalent.

Configuration at Chiral Centers and Stereoisomerism

Stereoisomerism is a key feature of carbohydrates, arising from the presence of chiral centers—carbon atoms bonded to four different groups. pearson.com Aldoheptoses, in their open-chain form, possess five chiral centers (carbons 2, 3, 4, 5, and 6). wikipedia.org The total number of possible stereoisomers for a molecule can be calculated using the formula 2^n, where 'n' is the number of chiral centers. pearson.com Therefore, for an aldoheptose, there are 2^5 = 32 possible stereoisomers, which exist as 16 pairs of enantiomers (D and L forms). libretexts.orgstudy.com

The designation "this compound" provides specific information about the stereochemical configuration at these chiral centers.

D/L Configuration: The "d" designation in "d-galacto" refers to the configuration of the chiral center furthest from the carbonyl group, which is C6 in a heptose. In the Fischer projection, the hydroxyl group on C6 is on the right side, analogous to d-glyceraldehyde. wikipedia.orgvedantu.com

"glycero" and "galacto" Prefixes: These prefixes describe the stereochemistry of the remaining chiral centers (C2, C3, C4, and C5) relative to known sugar configurations. The "galacto" configuration indicates that the arrangement of hydroxyl groups at C2, C3, C4, and C5 is the same as that in the aldose galactose. The "d-glycero" part of the name further specifies the configuration at C6.

Below is a table summarizing the stereochemical features of this compound.

FeatureDescription
Number of Carbon Atoms 7
Functional Group Aldehyde (Aldoheptose)
Number of Chiral Centers 5 (C2, C3, C4, C5, C6)
Total Possible Stereoisomers 32 (16 D/L pairs)
Configuration at C6 D (hydroxyl group on the right in Fischer projection)
Relative Configuration (C2-C5) Corresponds to galactose

Nomenclature and Conformational Analysis of Heptose Isomers

The systematic nomenclature of heptoses and their isomers follows the conventions established for monosaccharides. The "d" or "l" designation is determined by the stereochemistry of the highest-numbered chiral carbon. The prefixes such as "gluco-," "manno-," "galacto-," etc., are used to describe the stereochemistry of the other chiral centers, based on the configurations of well-known hexoses. frontiersin.org

In solution, this compound, like other heptoses, exists in equilibrium between its open-chain and cyclic forms. The cyclic forms can exist as different anomers (α and β) and conformers. The α and β anomers differ in the configuration at the anomeric carbon (C1 in the cyclic form). libretexts.org

The conformational analysis of the pyranose ring is complex. Due to the seven-membered ring, septanose rings can also form, which have been studied and are known to prefer twist-chair (TC) conformations. However, for the more common pyranose form of heptoses, the chair conformation is the most stable. The stability of a particular chair conformation is influenced by the orientation of the hydroxyl groups and the hydroxymethyl group at C6. Equatorial positions are generally favored for bulky substituents to minimize steric hindrance. For this compound, the specific arrangement of the hydroxyl groups in the "galacto" configuration will dictate the preferred chair conformation in its pyranose form. Research on related heptoses suggests that they are not entirely flexible and tend to prefer a single dominant conformation in solution. cdnsciencepub.comresearchgate.net

The different isomeric and conformational forms of heptoses can be studied using techniques like NMR spectroscopy, which provides information about the spatial arrangement of atoms through the analysis of coupling constants. researchgate.net

Isomeric/Conformational FormDescription
Stereoisomers Molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. Aldoheptoses have 32 possible stereoisomers.
Enantiomers Stereoisomers that are non-superimposable mirror images of each other (D and L forms).
Diastereomers Stereoisomers that are not mirror images of each other. The various named heptoses (e.g., d-glycero-d-manno-heptose) are diastereomers of this compound.
Anomers Cyclic stereoisomers that differ in configuration only at the anomeric carbon (C1). Designated as α and β.
Conformers Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds (e.g., chair and boat conformations of the pyranose ring).

Natural Occurrence and Biological Distribution of D Glycero D Galacto Heptose

Presence in Microorganisms, Plants, and Other Biological Systems

The occurrence of d-glycero-d-galacto-heptose (B1213071) has been documented in specific microorganisms and plants. In the microbial kingdom, it is a known constituent of certain bacteria. For instance, it has been successfully isolated from the specific polysaccharide of the Gram-negative bacterium Chromobacterium violaceum. biosynth.com This highlights its role as a building block for complex carbohydrates in these organisms.

In the plant kingdom, evidence points to the presence of this compound in certain fruits. It has been detected, although not quantified, in avocados (Persea americana). hmdb.ca Additionally, analysis of date palm fruit (Phoenix dactylifera) has identified this compound as one of its carbohydrate components. The presence of this heptose in edible plants suggests a potential dietary route of exposure for humans and animals.

Beyond these specific examples, the broader family of heptoses is recognized for its role in various biological processes. For instance, other heptoses like sedoheptulose (B1238255) are intermediates in fundamental metabolic pathways such as the Calvin cycle in plants. hmdb.ca While heptoses are generally less common in nature compared to hexoses, their presence in diverse organisms underscores their specific and important biological functions.

Biological SystemOrganism/Food SourceFinding
MicroorganismChromobacterium violaceumIsolated from the specific polysaccharide. biosynth.com
PlantAvocado (Persea americana)Detected, but not quantified. hmdb.ca
Date Palm Fruit (Phoenix dactylifera)Identified as a carbohydrate component.
Table 1: Documented Occurrence of this compound in Various Biological Systems.

Specific Occurrence in Bacterial Polysaccharides and Lipopolysaccharides

A significant aspect of the biological distribution of this compound is its incorporation into the complex macromolecules of bacterial cell envelopes, particularly in Gram-negative bacteria. These bacteria possess an outer membrane, a key component of which is lipopolysaccharide (LPS), also known as endotoxin. LPS is a large molecule consisting of a lipid portion (Lipid A), a core oligosaccharide, and in many cases, an O-antigen polysaccharide chain.

Heptoses are characteristic components of the inner core region of the LPS in many Gram-negative bacteria. acs.org This inner core is crucial for the structural integrity and stability of the outer membrane. hmdb.ca While L-glycero-D-manno-heptose is a more commonly studied heptose in the LPS of bacteria like Escherichia coli and Salmonella, this compound has also been identified in the polysaccharides of certain bacteria.

As previously mentioned, this compound has been isolated from the specific polysaccharide of Chromobacterium violaceum. biosynth.com Further research has confirmed that this heptose is a constituent of the lipopolysaccharide of this bacterium. The precise arrangement and linkage of this compound within the LPS structure contributes to the unique antigenic properties of the bacterial strain.

The presence of different heptose isomers, including this compound, in the LPS of various bacteria contributes to the structural diversity of these molecules, which can influence how these bacteria interact with their environment and host organisms.

Bacterial ComponentSpecific LocationFunctionExample Organism
Lipopolysaccharide (LPS)Inner Core OligosaccharideContributes to the structural integrity and stability of the outer membrane. hmdb.caacs.orgGram-negative bacteria (general)
Specific PolysaccharideConstituent of the polysaccharide chainContributes to the unique antigenic properties of the bacterium.Chromobacterium violaceum biosynth.com
Table 2: Role of Heptoses (including this compound) in Bacterial Polysaccharides and Lipopolysaccharides.

Detection within the Human Exposome and Environmental Exposure Pathways

The human exposome encompasses the totality of environmental exposures an individual experiences throughout their lifetime. Interestingly, this compound has been identified as part of the human exposome. hmdb.ca This is noteworthy because it is not considered to be a naturally occurring metabolite produced by the human body. hmdb.ca Its presence, therefore, is indicative of exposure from external sources.

One of the key findings is the detection of this compound in human blood. hmdb.cahmdb.ca Although it has not been quantified, its mere presence suggests that it is absorbed into the bloodstream. This raises questions about the pathways through which human exposure occurs.

Given its natural occurrence, the primary environmental exposure pathways are likely through the diet and interaction with microorganisms. The consumption of fruits such as avocados and dates, which contain this compound, is a direct dietary route of exposure. hmdb.ca

Another significant environmental exposure pathway is through contact with bacteria that possess this heptose in their cell walls. Humans are constantly interacting with a vast array of microorganisms in the environment. Inhalation or ingestion of, or dermal contact with, bacteria containing this compound in their lipopolysaccharides could lead to its introduction into the body. The gut microbiome, which harbors a dense population of bacteria, could also be a potential source of exposure, although the specific presence of this compound-containing bacteria in the human gut is an area for further research.

The detection of this compound in human blood underscores the intricate connection between the environment, including our diet and the microbial world, and human biochemistry. It serves as a potential biomarker for exposure to specific foods or microorganisms. hmdb.ca

Detection in HumansPotential Exposure PathwaySource
Detected in human blood. hmdb.cahmdb.caDietary IntakeConsumption of fruits like avocados and date palms. hmdb.ca
Microbial ExposureContact with bacteria containing this compound in their cell walls (e.g., in the environment or gut).
Table 3: Detection of this compound in the Human Exposome and Potential Exposure Pathways.

Biosynthetic Pathways and Metabolic Intermediates of D Glycero D Galacto Heptose

Precursors and Enzymatic Conversions in Heptose Biosynthesis

The biosynthesis of heptoses universally begins with a key precursor from the pentose (B10789219) phosphate (B84403) pathway: D-sedoheptulose-7-phosphate. nih.govpnas.orgcas.cn This seven-carbon ketose phosphate is the entry point for a conserved series of enzymatic reactions that build the activated heptose units required for incorporation into larger polysaccharides.

The initial committed step is the isomerization of D-sedoheptulose-7-phosphate to an aldose phosphate. In the well-studied pathway for ADP-L-glycero-β-D-manno-heptose, this conversion yields D-glycero-D-manno-heptose-7-phosphate. nih.gov This is followed by a phosphorylation at the C1 position, generating a bisphosphate intermediate, D-glycero-D-manno-heptose-1,7-bisphosphate. Subsequently, a phosphatase removes the phosphate group from the C7 position, yielding D-glycero-D-manno-heptose-1-phosphate. nih.gov This intermediate is then activated by a nucleotidyltransferase, which attaches a nucleotide diphosphate (B83284) (like ADP or GDP), forming an activated sugar such as ADP-D-glycero-D-manno-heptose. nih.govoup.com This activated intermediate serves as the substrate for further modifications, including epimerization, to generate the various heptose stereoisomers found in nature.

Role of Sedoheptulose-7-Phosphate in Heptose Metabolic Flux

D-Sedoheptulose-7-phosphate (S-7-P) is a central metabolic intermediate that connects primary and secondary metabolism. As a product of the pentose phosphate pathway, its availability is a key determinant of the metabolic flux into heptose biosynthesis. The concentration and turnover of S-7-P can therefore regulate the rate at which bacteria can produce essential cell wall components like LPS. pnas.org

In various microorganisms, S-7-P is established as the common precursor for the heptose moieties of diverse natural products, including antibiotics like septacidin (B1681074) and hygromycin B. pnas.orgcas.cn This highlights its role as a critical branch point metabolite. The commitment of S-7-P to the heptose pathway is catalyzed by the initial isomerase, representing a key regulatory point in the metabolic network. The flux through this pathway is essential for bacterial viability and pathogenesis, making the enzymes that utilize S-7-P potential targets for antimicrobial drug development. nih.gov

Enzymes Involved in d-Glycero-d-galacto-heptose (B1213071) and Related Heptose Biosynthesis

The biosynthesis of heptoses is orchestrated by a conserved set of enzymes. While the specific enzymes for this compound are not fully elucidated, the pathway is expected to involve orthologs of the enzymes characterized for other heptose isomers, followed by specific epimerases.

The core pathway for ADP-D-glycero-D-manno-heptose synthesis in Escherichia coli involves:

GmhA (Sedoheptulose-7-phosphate isomerase): Catalyzes the conversion of D-sedoheptulose-7-phosphate to D-glycero-D-manno-heptose-7-phosphate. nih.gov

HldE (a bifunctional kinase/adenylyltransferase): The kinase domain phosphorylates the C1 position to form D-glycero-β-D-manno-heptose-1,7-bisphosphate. The adenylyltransferase domain later transfers AMP from ATP to D-glycero-β-D-manno-heptose-1-phosphate. nih.gov

GmhB (D,D-heptose 1,7-bisphosphate phosphatase): Removes the phosphate group at the C7 position. nih.gov

HldD (ADP-L-glycero-D-manno-heptose 6-epimerase): Catalyzes the final epimerization at the C6 position to produce ADP-L-glycero-D-manno-heptose. acs.orgnih.govwikipedia.org

The generation of other stereoisomers, such as those found in the capsular polysaccharides of Campylobacter jejuni, involves additional modifying enzymes, including various C3 and C5 epimerases, C4-dehydrogenases, and C4-reductases that act on a GDP-D-glycero-α-D-manno-heptose precursor. nih.gov The synthesis of this compound would logically require one or more specific epimerases to alter the stereochemistry at C2 and C4 from the common D-glycero-D-manno intermediate.

Key Enzymes in Heptose Biosynthesis Pathways
EnzymeFunctionSubstrateProductPathway Context
GmhAIsomeraseD-Sedoheptulose-7-phosphateD-glycero-D-manno-heptose-7-phosphateCore Heptose Synthesis nih.gov
HldE (Kinase domain)KinaseD-glycero-D-manno-heptose-7-phosphateD-glycero-β-D-manno-heptose-1,7-bisphosphateCore Heptose Synthesis nih.gov
GmhBPhosphataseD-glycero-β-D-manno-heptose-1,7-bisphosphateD-glycero-β-D-manno-heptose-1-phosphateCore Heptose Synthesis nih.gov
HldE (Adenylyltransferase domain)AdenylyltransferaseD-glycero-β-D-manno-heptose-1-phosphateADP-D-glycero-β-D-manno-heptoseCore Heptose Synthesis nih.gov
HldDC6 EpimeraseADP-D-glycero-D-manno-heptoseADP-L-glycero-D-manno-heptoseLPS Biosynthesis acs.orgwikipedia.org
Cj1430C3/C5 EpimeraseGDP-d-glycero-4-keto-α-d-lyxo-heptoseGDP-d-glycero-4-keto-β-l-xylo-heptoseC. jejuni CPS Biosynthesis nih.gov

Metabolic Flux Analysis and Network Reconstruction Approaches for Heptose Metabolism

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. iitd.ac.innih.gov By using isotope-labeled substrates (e.g., ¹³C-glucose), MFA can trace the path of atoms through the metabolic network, providing a detailed snapshot of cellular metabolism in action. nih.gov While specific MFA studies on this compound are scarce, this methodology is applicable to the broader context of heptose metabolism, particularly in understanding the biosynthesis of LPS. nih.gov MFA can help identify metabolic bottlenecks, quantify the carbon flow from central metabolism into the heptose pathway, and assess the impact of genetic modifications on pathway efficiency. iitd.ac.in

Biosynthetic Pathways of this compound Derivatives

The core heptose biosynthetic pathway serves as a platform for generating a variety of heptose derivatives, which are often nucleotide-activated for subsequent transfer by glycosyltransferases. The diversity of these derivatives is largely generated by the action of modifying enzymes such as epimerases, dehydrogenases, and reductases that act on the initial activated heptose product.

In the human pathogen Campylobacter jejuni, a precursor, GDP-D-glycero-α-D-manno-heptose, is the starting point for the synthesis of multiple heptose stereoisomers that are incorporated into its capsular polysaccharide. nih.govnih.gov For example, the biosynthesis of D-glycero-L-gluco-heptose involves the combined activities of a dehydrogenase (Cj1427), a C3/C5 epimerase (Cj1430), and a reductase (Cj1428) acting on the GDP-activated manno-heptose. nih.gov Similarly, the biosynthesis of this compound derivatives would necessitate a unique set of modifying enzymes to achieve the galacto configuration.

Other notable heptose derivatives are found in natural products. The antibiotics septacidin and hygromycin B contain L-heptopyranose and D-heptopyranose moieties, respectively, which are both derived from D-sedoheptulose-7-phosphate via pathways that share logic with the canonical LPS heptose pathway but also involve unique enzymes like the isomerase HygP. pnas.orgcas.cn

Examples of Heptose Derivatives and their Precursors
Heptose DerivativeImmediate PrecursorKey Modifying ReactionBiological Context
ADP-L-glycero-D-manno-heptoseADP-D-glycero-D-manno-heptoseC6 EpimerizationGram-negative bacterial LPS acs.orgwikipedia.org
GDP-D-glycero-L-gluco-heptoseGDP-D-glycero-α-D-manno-heptoseOxidation, C3/C5 Epimerization, ReductionC. jejuni Capsular Polysaccharide nih.gov
ADP-D-glycero-β-D-altro-heptoseD-Sedoheptulose-7-phosphateIsomerization (via HygP)Hygromycin B biosynthesis pnas.org
ADP-L-glycero-β-D-manno-heptoseD-Sedoheptulose-7-phosphateIsomerization, Phosphorylation, Dephosphorylation, Adenylylation, EpimerizationSeptacidin biosynthesis pnas.org

Biological Roles and Functional Significance of D Glycero D Galacto Heptose

Contribution to Bacterial Cell Wall Integrity and Structure, particularly Lipopolysaccharides (LPS)

Heptoses are fundamental building blocks of the lipopolysaccharide (LPS) inner core in the majority of Gram-negative bacteria, contributing to the structural integrity and stability of the outer membrane. While the most common heptose in the LPS core is L-glycero-D-manno-heptose, D-glycero-D-galacto-heptose (B1213071) has also been identified as a component of the LPS in certain bacteria, such as Chromobacterium violaceum. researchgate.net

More significantly, this compound is a constituent of the capsular polysaccharides (CPS) of several medically important bacteria. glyco.ac.ru The CPS forms a protective outer layer that is crucial for maintaining the physical integrity of the bacterial cell and acts as a barrier against environmental stresses. In pathogenic bacteria, this capsule is often a key factor in their ability to survive within a host. For example, specific heptose variants are essential components of the hypervariable CPS structures in Campylobacter jejuni, a leading cause of foodborne illness. researchgate.netnih.gov Similarly, it is found in the CPS of the pathogenic bacterium Eubacterium saburreum. glyco.ac.ru

Occurrences of this compound in Bacterial Polysaccharides
Bacterial SpeciesPolysaccharide StructureReference
Vibrio choleraeCapsular Polysaccharide (CPS) glyco.ac.ru
Campylobacter jejuniCapsular Polysaccharide (CPS) glyco.ac.ru
Eubacterium saburreumCapsular Polysaccharide (CPS) glyco.ac.ru
Chromobacterium violaceumLipopolysaccharide (LPS) researchgate.net

Involvement in Cellular Recognition and Intercellular Signaling Processes

While there is no direct evidence suggesting that this compound functions as an intercellular signaling molecule for bacterial communication (e.g., quorum sensing), its location on the bacterial surface makes it intrinsically involved in cellular recognition processes. nih.govmpg.de As a component of the CPS, this heptose is displayed on the outermost surface of the bacterium, forming a critical part of the molecular landscape that interacts with the external environment, including host cells.

This surface presentation means that this compound contributes to how a bacterium is recognized by the host's immune system. The specific composition and structure of the capsule, including its heptose constituents, can determine whether a bacterium is identified as foreign or is able to camouflage itself, thereby influencing the outcome of host-pathogen interactions.

Modulation of Host Immune Responses and Pathogen-Associated Molecular Patterns (PAMPs)

The biosynthesis of heptoses in Gram-negative bacteria produces metabolic intermediates that are potent activators of the host's innate immune system. These molecules are recognized as Pathogen-Associated Molecular Patterns (PAMPs), which are conserved microbial motifs that signal the presence of an infection to the host. nih.govwikipedia.org

Research has identified specific heptose derivatives from the LPS biosynthesis pathway as powerful PAMPs. Initially, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) was discovered to trigger a pro-inflammatory response by activating the TIFA (TRAF-interacting protein with forkhead-associated domain) signaling pathway, leading to NF-κB activation. nih.gov More recently, ADP-glycero-β-D-manno-heptose, a precursor to HBP, was identified as an even more potent PAMP in bacteria like Helicobacter pylori. nih.gov These findings demonstrate that the heptose biosynthetic pathway is a critical source of molecules that alert the host immune system to bacterial invasion.

While these precursors are strong immune agonists, the final incorporation of heptoses like this compound into a dense capsular polysaccharide can have the opposite effect: immune evasion. The capsule can mask underlying PAMPs (including the LPS itself) from recognition by host pattern recognition receptors, thereby helping the bacterium to avoid clearance by the immune system. nih.gov

Heptose-Derived PAMPs and Immune Activation
Heptose MetaboliteHost Signaling Pathway ActivatedOutcomeReference
D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP)TIFA-dependent NF-κB activationPro-inflammatory response nih.gov
ADP-glycero-β-D-manno-heptose (ADP heptose)TIFA-dependent NF-κB activation (high potency)Pro-inflammatory response nih.gov

Enzymatic Target Inhibition and Antimicrobial Mechanisms

The biosynthetic pathway for heptoses is unique to bacteria and is absent in humans, making the enzymes involved in this pathway highly attractive targets for the development of new antimicrobial drugs. Disrupting this pathway can be lethal to bacteria or can severely compromise the integrity of their outer membrane, increasing their susceptibility to other antibiotics.

The synthesis of nucleotide-activated heptoses, the precursors for LPS and CPS, involves a series of enzymatic steps. Key enzymes in this pathway have been identified as promising targets for inhibition. Blocking the function of these enzymes would prevent the incorporation of heptoses into the LPS core, leading to a defective cell envelope and reduced bacterial viability. This strategy is being explored for the development of "antivirulence" drugs, which disarm pathogens without necessarily killing them, potentially reducing the selective pressure for resistance.

Key Enzymes in Heptose Biosynthesis as Antimicrobial Targets
EnzymeFunction in PathwayPotential as a Drug Target
GmhAIsomerase that converts sedoheptulose-7-phosphate.Inhibition blocks the first committed step of the pathway.
HldEA bifunctional kinase/adenylyltransferase.A crucial enzyme for the activation of the heptose monosaccharide.
HldCAdenylyltransferase (in some species).Inhibition prevents the formation of ADP-heptose, a key precursor.

Role in Virulence Mechanisms of Pathogenic Bacteria

The presence of this compound in bacterial surface structures is directly linked to the virulence of several pathogens. Its role as a component of the capsular polysaccharide is a primary example of this connection. The CPS is a well-established virulence factor that provides multiple advantages to pathogenic bacteria during infection.

The capsule helps bacteria evade the host's innate immune response by preventing phagocytosis by immune cells like macrophages. It can also protect the bacterium from complement-mediated killing, a key part of the body's defense against invading microbes. nih.gov In V. cholerae, the ability to form biofilms is critical for environmental survival and transmission, and these biofilms are rich in exopolysaccharides. plos.org Because this compound is a structural component of these essential surface polysaccharides, its synthesis and incorporation are integral to the bacterium's pathogenic strategy. Therefore, targeting the biosynthesis of this heptose is a valid approach for developing drugs that neutralize bacterial virulence.

Allelopathic Activities and Inter-organismal Interactions

Allelopathy refers to the chemical inhibition of one organism by another. While microorganisms, including bacteria and cyanobacteria, are known to produce a vast array of secondary metabolites with allelopathic properties, there is currently no documented evidence in the scientific literature to suggest that this compound itself functions as an allelochemical. The compounds identified in bacterial allelopathic interactions are typically peptides, alkaloids, or other complex secondary metabolites rather than simple sugars.

Chemical Synthesis and Derivatization of D Glycero D Galacto Heptose

Classical and Modern Synthetic Methodologies for Aldoheptoses

The construction of aldoheptoses involves the addition of a carbon unit to a parent hexose, a process known as chain elongation or homologation. The primary challenge lies in controlling the stereochemistry at the newly formed chiral centers. Various methodologies have been developed to achieve this, ranging from classical stoichiometric reactions to modern catalytic processes.

Synthesis from Acetylenic Precursors

One classical approach to carbon chain elongation in sugars involves the use of acetylenic precursors. This method typically utilizes the nucleophilic character of acetylide anions, which are generated by deprotonating a terminal alkyne with a strong base, such as sodium amide (NaNH₂). The resulting acetylide acts as a one-carbon nucleophile that can attack the aldehyde group of a suitably protected hexose.

The general strategy involves the following steps:

Protection: The hydroxyl groups of the starting hexose (e.g., D-galactose) are protected to prevent side reactions, leaving the aldehyde group (often in its open-chain form or as a derivative) accessible.

Nucleophilic Addition: The protected hexodialdose is reacted with a one-carbon acetylenic nucleophile, such as ethynylmagnesium bromide or lithium acetylide. This addition creates a propargyl alcohol with a new stereocenter at C-6.

Reduction: The carbon-carbon triple bond is then reduced. A complete reduction to an alkane using catalytic hydrogenation (e.g., H₂ over palladium on carbon) elongates the chain by two carbons initially, which would then require cleavage. More commonly for a one-carbon extension, a protected one-carbon acetylene equivalent is used, followed by subsequent transformations.

Deprotection: Finally, removal of the protecting groups yields the target aldoheptose.

Control of stereoselectivity during the nucleophilic addition step is critical and is often influenced by the existing stereocenters in the sugar backbone, following principles like Cram's rule of asymmetric induction. While effective, these methods can require multiple protection and deprotection steps and may yield mixtures of diastereomers that necessitate chromatographic separation.

2-Trimethylsilylthiazole Homologation Procedures

A more modern and widely adopted method for one-carbon homologation of aldoses is the Dondoni thiazole-based synthesis. This strategy employs 2-trimethylsilylthiazole (2-TST) as a stable and effective formyl anion equivalent. The thiazole (B1198619) ring serves as a masked aldehyde group that can be unveiled in a high-yielding, three-step, one-pot procedure after it has been coupled to the sugar.

The key advantage of this method is its application to complex molecules under mild conditions. The synthesis of a d-glycero-d-galacto-heptose (B1213071) derivative using this procedure has been demonstrated to be highly effective and stereoselective. wikipedia.org The process begins with a protected hexodialdose, such as 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose. The addition of 2-trimethylsilylthiazole to the aldehyde group of this precursor proceeds with high diastereoselectivity, favoring the formation of the D-glycero configured product. wikipedia.org

The reaction sequence is as follows:

Addition: The 2-trimethylsilylthiazole adds to the aldehyde of the protected galactose derivative.

Unmasking the Aldehyde: The thiazole moiety is converted back into a formyl (aldehyde) group through a sequence of N-methylation, reduction with sodium borohydride (NaBH₄), and hydrolysis with an aqueous mercury(II) chloride solution.

This homologation procedure has proven to be a cornerstone in the synthesis of higher-carbon sugars. nih.govyoutube.com

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering metal-free alternatives for stereoselective bond formation. In carbohydrate synthesis, organocatalytic methods, particularly proline-catalyzed reactions, have been applied to the synthesis of higher-carbon sugars. researchgate.netyoutube.com

One relevant approach is the diastereoselective organocatalytic syn-selective aldol (B89426) reaction. For instance, the reaction of dihydroxyacetone (DHA) with sugar-derived aldehydes, catalyzed by chiral secondary amines like proline, can be used to construct higher-carbon ketose sugars, which can then potentially be converted to aldoses. youtube.com Another strategy employs proline-catalyzed α-aminoxylation to achieve stereoselective hydroxylation at the C-6 position during a one-carbon elongation sequence, which is crucial for establishing the correct stereochemistry in the final heptopyranoside. researchgate.net These methods are advantageous due to their operational simplicity, mild reaction conditions, and ability to minimize the use of protecting groups.

Stereoselective Synthesis and Diastereoselectivity Control

The control of stereochemistry at the C-6 position is the most critical aspect of synthesizing D-glycero-D-aldoheptoses. The diastereoselectivity of homologation reactions is highly dependent on the configuration of the starting hexose.

In the 2-trimethylsilylthiazole homologation, the synthesis of the this compound derivative is notably successful due to high substrate-controlled diastereoselectivity. The rigid, fused-ring structure of the 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose directs the incoming nucleophile to afford the D-glycero product preferentially. wikipedia.org In contrast, similar homologation reactions starting from hexodialdo-1,5-pyranosides with gluco or manno configurations show little to no diastereoselectivity, yielding mixtures of L-glycero and D-glycero isomers. wikipedia.org

This highlights the profound influence of the substrate's inherent stereochemistry on the reaction outcome. Where substrate control is insufficient, chemists may employ reagent-controlled methods or perform an oxidation-reduction sequence on the newly formed secondary alcohol to invert its configuration and access the desired diastereomer. wikipedia.org

Starting Hexodialdose ConfigurationHomologation MethodDiastereoselectivity OutcomeReference
D-galacto2-TrimethylsilylthiazoleHigh (favors D-glycero product) wikipedia.org
D-gluco2-TrimethylsilylthiazoleLow (no preference) wikipedia.org
D-manno2-TrimethylsilylthiazoleLow (no preference) wikipedia.org

Enzymatic Synthesis Approaches for this compound and Related Heptoses

Nature synthesizes complex heptoses through highly efficient and stereospecific enzymatic pathways. These biosynthetic routes can be harnessed for the in vitro synthesis of heptoses and their derivatives, offering an alternative to lengthy chemical syntheses. rsc.org The biosynthesis of ADP-L-glycero-β-D-manno-heptose, a key precursor for LPS, provides a well-studied template for such approaches.

The pathway typically begins with the seven-carbon sugar sedoheptulose-7-phosphate:

Isomerization: The keto-aldose isomerase GmhA converts sedoheptulose-7-phosphate into D-glycero-D-manno-heptose-7-phosphate. rsc.org

Phosphorylation: A kinase, HldE, phosphorylates the anomeric position (C-1) to yield D-glycero-β-D-manno-heptose-1,7-bisphosphate. rsc.org

Dephosphorylation: A phosphatase, GmhB, selectively removes the phosphate (B84403) group at C-7, producing D-glycero-β-D-manno-heptose-1-phosphate. rsc.org

Adenylylation: The second function of the bifunctional enzyme HldE, an adenylyltransferase, activates the heptose-1-phosphate with ATP to form ADP-D-glycero-β-D-manno-heptose. rsc.org

Further enzymatic modifications can alter the stereochemistry. For example, in Campylobacter jejuni, a series of enzymes, including an epimerase, can convert a GDP-D-glycero-α-D-manno-heptose precursor into GDP-D-glycero-L-gluco-heptose. libretexts.org While a direct enzymatic synthesis of this compound is not as commonly cited, the existence of these pathways for related isomers suggests that identifying or engineering enzymes (e.g., epimerases) to act on accessible heptose intermediates could provide a direct and highly selective route to the desired galacto configuration.

Synthesis of this compound Derivatives and Analogues

To study their biological roles, heptoses are often synthesized as derivatives or analogues. These modifications can facilitate biological assays, improve stability, or probe structure-activity relationships. Common derivatives include phosphates, nucleotide-activated sugars, and glycosides.

Phosphorylated Derivatives: Heptose phosphates are key intermediates in bacterial LPS biosynthesis. mdpi.com Chemical synthesis of these charged molecules can be challenging but has been achieved for related heptoses, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP). These syntheses often involve multi-step procedures with careful use of protecting groups and specific phosphorylating agents.

Nucleotide-Activated Sugars: Sugars like ADP-D-glycero-β-D-manno-heptose are the activated donor substrates used by glycosyltransferases in LPS assembly. Chemoenzymatic strategies, which combine chemical synthesis of a precursor (like a heptose-7-phosphate) with enzymatic steps, are particularly powerful for producing these complex molecules. rsc.org

Glycosides and Other Analogues: O-methyl glycosides, such as 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate, are synthesized as stable analogues to study enzyme inhibition or receptor binding. mdpi.com Other modifications include the synthesis of fluorous-tagged heptoses for use in carbohydrate microarrays or the creation of fluorinated analogues to enhance metabolic stability. The synthesis of a D-glycero-D-manno-heptose derivative equipped with a 3-O-amyl amine linker has also been reported, designed to serve as an antigen for immunological studies.

Derivative/Analogue TypeExample CompoundPurpose of SynthesisReference
BisphosphateD-glycero-β-D-manno-heptose 1,7-bisphosphateBiosynthetic intermediate, PAMP
Nucleotide SugarADP-D-glycero-β-D-manno-heptoseGlycosyltransferase substrate rsc.org
O-Glycoside Phosphate1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphateStable analogue for biological studies mdpi.com
Linker-ModifiedD-glycero-D-manno-heptose with 3-O-amyl amine linkerCarbohydrate antigen for immunology
Tagged MoleculeFluorous-tagged D-glycero-D-manno-heptoseMicroarray screening
Fluorinated AnalogueHexafluorinated heptose analogueMetabolically stable analogue

Phosphorylated Forms

Phosphorylation is a critical modification of sugars, rendering them intermediates in metabolic pathways or activating them for further biological transformations. For heptoses, phosphorylation typically occurs at the primary C-7 hydroxyl group or the anomeric C-1 position. While specific synthetic reports for phosphorylated this compound are scarce, the extensive work on its d-manno isomer, d-glycero-d-manno-heptose 1,7-bisphosphate (HBP), outlines viable synthetic strategies. nih.govresearchgate.net

Potential Phosphorylation Strategies:

Phosphorylation at C-7: This is typically achieved late in a synthetic sequence on a protected heptoside. The primary hydroxyl group at C-7 is selectively deprotected, if necessary, and then treated with a phosphorylating agent like dibenzyl phosphoramidite followed by oxidation.

Phosphorylation at C-1: The anomeric position is highly reactive. Stereoselective introduction of a phosphate group to form a β-phosphate, which is often the biologically active form, can be challenging. Methods like NIS (N-iodosuccinimide)-mediated phosphorylation at low temperatures or the use of phosphoramidite reagents on a hemiacetal precursor have been successful for the d-manno isomer and could be adapted. cjnmcpu.comnih.gov

The synthesis of d-glycero-d-manno-heptose 7-phosphate has been achieved in a short-step synthesis starting from a protected dideoxy-hept-5-enofuranoside. researchgate.net A key step involves phosphitylation followed by in situ oxidation to create the 7-O-phosphotriester, which is later deprotected. researchgate.net A similar approach, starting from a suitable d-galacto precursor, would be a logical route to phosphorylated this compound.

Table 1: Comparison of Heptose Phosphate Intermediates

Compound NameIsomer ConfigurationBiological SignificanceKey Synthetic Precursor
d-glycero-d-manno-heptose 7-phosphatemannoIntermediate in nucleotide-activated heptose biosynthesis researchgate.netBenzyl 5,6-dideoxy-2,3-O-isopropylidene-alpha-D-lyxo-(Z)-hept-5-enofuranoside researchgate.net
d-glycero-β-d-manno-heptose 1,7-bisphosphate (HBP)mannoPathogen-associated molecular pattern (PAMP) nih.govresearchgate.netProtected d-mannose derivatives rsc.org
GDP-d-glycero-α-d-manno-heptosemannoNucleotide-activated sugar donor nih.govd-sedoheptulose 7-phosphate (biosynthesis) nih.gov

Glycosides and Glycoconjugate Precursors

Glycosides of this compound are essential for creating glycoconjugates, which are used to study carbohydrate-protein interactions or to develop carbohydrate-based vaccines. The synthesis of these glycosides requires the conversion of the heptose into a glycosyl donor.

Common glycosyl donors include:

Trichloroacetimidates: These donors are highly effective in glycosylation reactions. They can be prepared from a protected heptose hemiacetal by reaction with trichloroacetonitrile.

Thioglycosides: Stable and easily activated, thioglycosides are versatile precursors for complex oligosaccharide synthesis.

Glycosyl Halides: While reactive, their instability can sometimes limit their use compared to other donors.

A general strategy would involve the synthesis of a fully protected this compound, selective deprotection at the anomeric position to reveal the hemiacetal, and subsequent conversion to a suitable glycosyl donor. This donor can then be reacted with an alcohol acceptor (e.g., a serine/threonine residue of a peptide, a lipid, or a synthetic linker) under the influence of a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) to form the desired glycosidic bond. iastate.edu

Biochemically Tagged Analogues

To study the biological roles and interactions of this compound, analogues bearing biochemical tags are invaluable. These tags can be fluorescent labels, biotin for affinity purification, or chemical handles for conjugation to larger molecules.

Strategies for Introducing Biochemical Tags:

Linker at a Non-essential Hydroxyl Group: A common strategy involves attaching a linker arm with a terminal functional group (e.g., an amine or azide) to one of the sugar's hydroxyls. For the d-manno isomer of HBP, a 3-O-amyl amine linker was successfully installed via dibutyltin oxide-mediated regioselective alkylation. cjnmcpu.comnih.gov This approach allows the key phosphate groups to remain untouched while providing a site for conjugation.

Fluorous Tagging: Fluorous tags can be attached via a glycosidic linkage. iastate.edu These tags facilitate purification by fluorous solid-phase extraction (FSPE) and enable the noncovalent immobilization of the carbohydrate onto fluorous-coated microarrays for high-throughput screening of binding partners. iastate.edu The synthesis of fluorous-tagged d-glycero-d-manno-heptose involved coupling a trichloroacetimidate donor of the heptose with a fluorous-tagged alcohol. iastate.edu

These established methods for the d-manno isomer demonstrate feasible pathways for creating tagged versions of this compound to explore its potential biological functions.

Table 2: Examples of Tagging Strategies for Heptose Isomers

Tag TypeHeptose IsomerAttachment PointSynthetic MethodApplication
Amyl Amine Linkerd-glycero-d-manno-heptose 1β, 7-bisphosphateC-3 HydroxylDibutyltin oxide-mediated regioselective alkylation cjnmcpu.comnih.govCarbohydrate antigen synthesis, conjugation cjnmcpu.com
Fluorous Tagd-glycero-d-manno-heptoseC-1 (Anomeric)Glycosylation with a fluorous alcohol iastate.eduMicroarray screening, affinity studies iastate.edu

Scalable Synthesis Strategies for Academic Research

The limited availability of this compound necessitates efficient and scalable synthetic routes for its preparation. While many multi-step syntheses of higher-carbon sugars exist, scalability is rarely addressed. researchgate.net A key challenge is achieving high yields and stereoselectivity over numerous steps.

A known route to the parent this compound involves the chain elongation of a smaller, readily available sugar, D-arabinose. ethernet.edu.et However, details on scaling this specific transformation are not widely published. Research into the gram-scale synthesis of the related 1-O-methyl d-glycero-α-d-gluco-heptoside 7-phosphate from D-glucose highlights key considerations for scalability. mdpi.com

Principles for Scalable Heptose Synthesis:

Inexpensive Starting Materials: Utilizing readily available and inexpensive starting materials like D-glucose, D-mannose, or D-arabinose is essential for cost-effective, large-scale synthesis. mdpi.com

Robust and High-Yielding Reactions: Each step in the sequence must be optimized for high yield and ease of purification. Reactions like the Wittig olefination for carbon-chain extension and subsequent stereoselective dihydroxylation are critical points for optimization. mdpi.com

Efficient Purification: Chromatographic purifications can be a bottleneck in large-scale synthesis. Developing protocols that yield crystalline intermediates or employ alternative purification methods like recrystallization or extraction is highly beneficial.

By applying these principles to the known synthetic pathways, such as the elongation from D-arabinose, a more practical and scalable route to this compound could be developed to support further academic research into its derivatives and biological functions. ethernet.edu.etmdpi.com

Advanced Spectroscopic and Analytical Methodologies for D Glycero D Galacto Heptose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of carbohydrates like d-glycero-d-galacto-heptose (B1213071) in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments, it is possible to determine the precise connectivity of atoms, the stereochemistry of chiral centers, and the conformational equilibrium of the sugar in solution.

¹H NMR spectra provide information on the chemical environment of each proton. The chemical shifts (δ) of the anomeric protons are particularly diagnostic, indicating the α or β configuration at C1. Coupling constants (J-values) between adjacent protons are crucial for determining their dihedral angles, which in turn helps to establish the relative stereochemistry of the hydroxyl groups along the carbon chain. For instance, the coupling patterns of the ring protons can confirm the galacto- configuration.

Table 1: Representative NMR Data for a Heptopyranose Structure Note: This table provides illustrative data for a hypothetical heptopyranose in its pyranose form, as specific experimental data for this compound is not publicly available. Actual values may vary based on solvent, temperature, and pH.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key ¹H-¹H Couplings (Hz)
H-1~5.2 (α), ~4.5 (β)~93 (α), ~97 (β)J₁,₂ ≈ 3 (α), J₁,₂ ≈ 8 (β)
H-2~3.5 - 4.0~68 - 72J₂,₃ ≈ 9-10
H-3~3.5 - 4.0~70 - 74J₃,₄ ≈ 3
H-4~3.8 - 4.2~67 - 71J₄,₅ ≈ 1
H-5~3.6 - 4.1~71 - 75J₅,₆ ≈ 6-7
H-6~3.7 - 4.2~69 - 73J₆,₇a ≈ 2-3, J₆,₇b ≈ 5-6
H-7a/7b~3.7 - 3.9~60 - 64J₇a,₇b ≈ 11-12

Mass Spectrometry (MS and MS/MS) for Compositional and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with tandem mass spectrometry (MS/MS), it also provides valuable structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of volatile derivatives of the heptose. nih.gov Under electron impact (EI) ionization, the derivatized sugar undergoes characteristic fragmentation, producing a unique mass spectrum that can serve as a fingerprint for identification. Common fragments arise from the cleavage of C-C bonds in the sugar backbone. doi.org

Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are used to analyze the intact, underivatized molecule, typically as adducts with ions like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). nih.govresearchgate.net ESI-MS is particularly useful for analyzing heptoses in biological samples and for monitoring enzymatic reactions. nih.gov MS/MS analysis of a selected precursor ion (e.g., the [M+Na]⁺ adduct) involves collision-induced dissociation (CID) to generate product ions. The resulting fragmentation spectrum, which often involves cross-ring cleavages and losses of water molecules, provides insights into the sugar's structure and linkage in more complex glycans. researchgate.net

Table 2: Experimental GC-MS Fragmentation Data for glycero-galacto-Heptose Data sourced from PubChem CID 219662. nih.gov This data corresponds to a derivatized form of the compound suitable for GC-MS.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
10381.18
147100.00
16078.88
19135.64
21750.25

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for the isolation, purification, and quantification of this compound from complex mixtures, such as biological extracts or synthetic reaction products.

Gas Chromatography (GC) , as mentioned, requires prior chemical derivatization to convert the non-volatile sugar into a thermally stable and volatile compound. masonaco.org Techniques like silylation or acetylation are common. nih.govrestek.com Capillary GC columns with various stationary phases can then be used to separate different heptose isomers and other monosaccharides based on differences in their volatility and interaction with the stationary phase. doi.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating underivatized sugars in the aqueous phase. Several HPLC modes can be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for separating polar compounds like sugars, using a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

Reversed-Phase HPLC (RP-HPLC) can be used for analyzing derivatized heptoses or through specific ion-pairing protocols. researchgate.net

Mixed-Mode Chromatography columns, which combine anion-exchange and HILIC properties, can provide excellent separation of monosaccharide isomers. sielc.com

Because simple sugars like heptoses lack a strong UV chromophore, detection is often achieved using universal detectors like Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD). sielc.com Coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of selectivity and sensitivity for both quantification and identification. sielc.com

Chemical Derivatization for Analytical Applications

Chemical derivatization is a critical step in the analysis of this compound, particularly for GC-MS and, in some cases, for HPLC. restek.com The primary goals of derivatization are to increase the molecule's volatility and thermal stability for GC analysis and to enhance detection sensitivity. restek.com

Common derivatization strategies for sugars include:

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This is a very common method but can produce multiple anomeric products, leading to several peaks for a single sugar. nih.gov

Acetylation: Hydroxyl groups are converted to acetate (B1210297) esters using acetic anhydride. This often follows a reduction step to form the alditol acetate, which yields a single peak per sugar, simplifying the chromatogram. nih.gov

Methylation: Converting hydroxyl groups to methyl ethers is another strategy used to increase volatility and is particularly important in linkage analysis of polysaccharides.

Oximation: The aldehyde group can be converted to an oxime, which reduces the number of isomers formed during subsequent silylation or acetylation. nih.govrestek.com

These derivatization reactions must be carefully controlled to ensure complete and reproducible conversion for accurate quantification. nih.gov

X-Ray Diffraction and Electron Diffraction for Crystalline Forms of Derivatives

While obtaining high-quality single crystals of native, underivatized sugars can be challenging, diffraction techniques applied to their crystalline derivatives provide the definitive, three-dimensional atomic structure.

X-Ray Diffraction (XRD) , or X-ray crystallography, performed on a single crystal of a this compound derivative, can precisely determine bond lengths, bond angles, and the absolute configuration of every stereocenter. This method is the gold standard for structural confirmation. Often, derivatives are synthesized to improve the likelihood of forming diffraction-quality crystals. researchgate.net For example, crystallographic studies have been successfully performed on nucleotide-activated heptose derivatives, providing detailed structural insights into their conformation and interactions within enzyme active sites. nih.gov These studies yield precise data on the crystal's space group and unit cell dimensions. nih.gov

Electron Diffraction (ED) , particularly microcrystal electron diffraction (MicroED), is an emerging technique that is highly effective for determining the structures of small organic molecules from crystals that are too small for conventional X-ray diffraction (i.e., sub-micron sized). mdpi.comnih.gov Because electrons interact much more strongly with matter than X-rays, complete structural data can be obtained from nanocrystals. nih.govnih.gov This technique holds significant promise for the structural analysis of rare sugars and their derivatives where growing large single crystals is a major bottleneck.

Table 3: Illustrative Crystallographic Data for a Heptose Derivative Data based on a representative crystal structure of an enzyme in complex with a GDP-heptose derivative, as reported in the literature. nih.gov

ParameterValue
Space GroupP2₁
Unit Cell Dimensions
a (Å)57.4
b (Å)131.3
c (Å)58.9
α (°)90
β (°)105.8
γ (°)90
Resolution (Å)1.50

D Glycero D Galacto Heptose in Complex Glycan Structures and Interactions

Integration into Bacterial Polysaccharide Structures

Unlike the more frequently studied heptoses that are integral to the lipopolysaccharide (LPS) core of Gram-negative bacteria, d-glycero-d-galacto-heptose (B1213071) has been identified as a principal component of the cell wall-associated polysaccharide antigens of the Gram-positive bacterium Eubacterium saburreum (recently reclassified as Lachnoanaerobaculum saburreum). nih.govnih.gov This bacterium is a resident of the human oral cavity and has been isolated from dental plaque. mdpi.com

In various strains of E. saburreum, this heptose is a major constituent of the antigenic polysaccharides that elicit an immune response. nih.govacs.org For instance, studies on strains L76 and T18 have shown that the primary polysaccharide antigen is composed almost entirely of this compound. nih.govacs.org This is in contrast to the typical LPS inner core, which is characterized by Kdo (3-deoxy-D-manno-octulosonic acid) and L-glycero-D-manno-heptose residues. The presence of this compound in the cell wall of a Gram-positive bacterium highlights the diverse roles and structural implementations of heptoses across different bacterial phyla.

Table 1: Composition of Polysaccharide Antigens in Eubacterium saburreum Strains

Strain Polysaccharide Type Major Monosaccharide Components Reference
T27 Homopolysaccharide This compound nih.gov
T18 Homopolysaccharide This compound acs.org
T15 Heteropolysaccharide This compound, D-fucose, L-threo-pent-2-ulose nih.gov

| L76 | Homopolysaccharide | this compound | nih.gov |

Glycosidic Linkages and Branching Patterns within Complex Polysaccharides

The structural arrangement of this compound within bacterial polysaccharides can be highly complex, involving various glycosidic linkages and conformations that lead to branched structures.

Detailed structural analysis of the polysaccharide antigen from Eubacterium saburreum strain T27 revealed that it is a homoglycan composed solely of this compound residues. nih.gov The repeating unit is a nonasaccharide (a polymer of nine sugar units) that is itself branched. The study identified a complex arrangement of linkages involving both the pyranose (a six-membered ring) and furanose (a five-membered ring) forms of the heptose. The established repeating unit structure is: nih.gov

(→6)-[α-Hepf-(1→4)]-β-Hepp-(1→3)6)-[α-Hepf-(1→2), α-Hepf-(1→4)]-β-Hepp-(1→

This structure indicates a backbone of β-heptopyranose residues with multiple branches composed of α-heptofuranose residues linked at various positions. Furthermore, these heptose residues are modified with O-acetyl groups, which adds to the structural complexity and likely contributes to the antigenicity of the polysaccharide. nih.gov

In another strain, E. saburreum T15, this compound is part of a heteropolysaccharide. The repeating unit is an octasaccharide with five branches, composed of this compound, D-fucose, and L-threo-pent-2-ulose in a 3:3:2 ratio. nih.gov The heptose residues in this structure are also reported to be O-acetylated. nih.gov

Table 2: Linkage Details of this compound in E. saburreum T27 Polysaccharide

Linkage Type Heptose Form Description
Backbone β-Hepp β-linked heptopyranose residues forming the main chain.
Branch Point β-Hepp Main chain residues substituted at O-3 and O-6 positions.

| Side Chain | α-Hepf | α-linked heptofuranose residues forming branches via (1→2) and (1→4) linkages. |

Role as a Precursor for Sialic Acids and Other Higher-Carbon Sugars

While there is no direct evidence that this compound serves as a direct metabolic precursor for the biosynthesis of sialic acids, there is a fundamental structural relationship between them. Sialic acids are a family of over 50 nine-carbon acidic monosaccharides, with N-acetylneuraminic acid being the most common member in humans. hmdb.ca

According to the official nomenclature from the International Union of Pure and Applied Chemistry (IUPAC), the term "sialic acid" is defined as a nonulosonic acid (a nine-carbon sugar acid) that possesses a D-glycero-D-galacto configuration at carbons C5 through C9. nih.gov This core stereochemistry is identical to that of this compound. This shared configuration underscores a foundational structural link, suggesting that the spatial arrangement of hydroxyl groups in this compound is conserved and extended in the higher-carbon structure of sialic acids.

The biosynthesis of sialic acids in vertebrates proceeds from N-acetylmannosamine-6-phosphate, not from a heptose. nih.gov However, the conserved stereochemistry highlights a common structural motif in carbohydrate biology that is utilized in both bacterial cell wall components and in the terminal sugars of vertebrate glycoconjugates, which are crucial for cell-cell recognition and signaling. hmdb.canih.gov

Enzymatic Substrate Specificity and Glycosyltransferase Activity

The biosynthesis of complex polysaccharides requires a suite of specific enzymes, particularly glycosyltransferases, which catalyze the formation of glycosidic bonds. These enzymes exhibit high specificity for both the donor sugar (typically a nucleotide-activated sugar) and the acceptor molecule.

Despite the detailed structural elucidation of polysaccharides containing this compound, the specific enzymes involved in its polymerization remain largely uncharacterized. Extensive research on heptose metabolism and LPS core biosynthesis has focused almost exclusively on the enzymes responsible for the synthesis and transfer of ADP-L-glycero-D-manno-heptose, such as those from the Gmh and Hld enzyme families. nih.gov

Currently, there is a notable lack of information in scientific literature regarding glycosyltransferases that specifically recognize and transfer this compound. The metabolic pathway for the synthesis of its activated nucleotide-sugar donor form is also not well established. This represents a significant gap in the understanding of bacterial polysaccharide biosynthesis and suggests that the enzymatic machinery in organisms like Eubacterium saburreum may possess unique glycosyltransferases that have yet to be discovered and characterized.

Future Directions and Emerging Research Avenues for D Glycero D Galacto Heptose Research

Development of Novel Therapeutic Strategies Targeting Heptose Metabolism

The biosynthesis of heptoses is unique to bacteria, making the enzymes in this pathway attractive targets for the development of novel antimicrobial agents. nih.gov Inhibition of these pathways can lead to defects in the bacterial outer membrane, increasing susceptibility to antibiotics and host immune defenses.

Future research in this area should focus on:

Identification and Characterization of Specific Enzymes: A crucial first step is the definitive identification and characterization of the specific enzymes involved in the biosynthesis of d-glycero-d-galacto-heptose (B1213071) in various pathogenic bacteria. While the general heptose biosynthetic pathway is known, the specific enzymes responsible for the galacto configuration at C3 and C4 need to be elucidated.

High-Throughput Screening for Inhibitors: Once the key enzymes are identified, high-throughput screening of small molecule libraries can be employed to discover potent and selective inhibitors. nih.gov This approach has shown promise for enzymes in the biosynthesis of other heptoses, such as d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase. nih.gov

Structure-Based Drug Design: Solving the crystal structures of the biosynthetic enzymes will enable structure-based drug design, allowing for the rational development of highly specific inhibitors that bind to the active site or allosteric sites of the target enzymes.

Adjuvant Therapy: Inhibitors of this compound metabolism could be developed as adjuvants to existing antibiotics. By disrupting the integrity of the bacterial outer membrane, these inhibitors could potentiate the activity of antibiotics that are normally excluded.

Table 1: Potential Therapeutic Targets in Heptose Metabolism

Enzyme TargetFunction in BiosynthesisRationale for Targeting
IsomeraseConverts sedoheptulose-7-phosphate to a heptose-7-phosphate precursor.An early and essential step in the pathway.
Kinase/AdenylyltransferaseActivates the heptose for incorporation into LPS.Crucial for the final steps of precursor synthesis.
EpimerasesModify the stereochemistry of the heptose ring.Potentially responsible for generating the unique galacto configuration.

Further Elucidation of Underexplored Biological Functions

The biological roles of this compound are largely inferred from the general functions of heptoses in LPS. However, its specific contributions to bacterial physiology and pathogenesis remain an open field of investigation.

Key research questions to be addressed include:

Beyond LPS: While its primary known role is in LPS, it is conceivable that this compound or its derivatives could have other, as-yet-undiscovered biological functions within the bacterial cell, such as in signaling or as a component of other glycoconjugates.

Advanced Synthetic Methodologies for Complex this compound Containing Structures

The limited availability of pure this compound and its derivatives is a major bottleneck for research. The development of efficient and stereoselective synthetic methods is therefore of paramount importance.

Future efforts in synthetic chemistry should aim for:

Stereoselective Synthesis from Simple Precursors: Developing novel synthetic routes that allow for the precise control of the stereochemistry at each of the five chiral centers of the heptose from readily available starting materials is a key challenge. rsc.orgrsc.org

Chemoenzymatic Approaches: Combining the selectivity of enzymes with the versatility of chemical synthesis offers a powerful strategy for the efficient production of complex carbohydrates. nih.gov Identifying and engineering enzymes that can synthesize or modify this compound could significantly streamline its production.

Glycosylation Methodologies: The development of robust and stereoselective glycosylation methods is essential for the synthesis of oligosaccharides and glycoconjugates containing this compound. This will enable the synthesis of defined structures for immunological studies and as vaccine candidates.

Synthesis of Labeled Probes: The synthesis of isotopically labeled or fluorescently tagged derivatives of this compound will be invaluable for tracking its metabolism and interactions with biological systems.

Application in Host-Pathogen Interaction Studies and Immune Modulation

Heptoses are recognized as microbe-associated molecular patterns (MAMPs) that can trigger innate immune responses in host organisms. nih.gov The specific role of this compound in this context is an exciting area for future research.

Promising research directions include:

Recognition by Pattern Recognition Receptors (PRRs): A key question is whether this compound or its phosphorylated derivatives are recognized by specific host PRRs. While the ALPK1-TIFA signaling axis is a known sensor for ADP-heptose metabolites from other isomers, the recognition of the galacto isomer needs to be investigated. mdpi.cominvivogen.com

Modulation of Innate and Adaptive Immunity: Detailed studies are needed to understand how this compound influences the activation of various immune cells, cytokine production, and the subsequent development of adaptive immune responses. nih.gov

Role in Immune Evasion: Bacteria have evolved mechanisms to evade the host immune system, and this may involve modifications to their LPS, including the heptose region. libretexts.org Research should explore whether alterations in this compound presentation can contribute to immune evasion.

Vaccine Development: Given its location on the bacterial surface, oligosaccharides containing this compound represent potential targets for vaccine development. nih.govrsc.org Synthetic glycoconjugate vaccines, where these oligosaccharides are coupled to a carrier protein, could elicit protective antibody responses.

Table 2: Research Questions in Host-Pathogen Interactions and Immune Modulation

Research QuestionPotential Impact
Is this compound a specific ligand for a host PRR?Identification of a novel innate immune sensing pathway.
How does this heptose isomer modulate cytokine profiles?Understanding its pro-inflammatory or anti-inflammatory potential.
Can bacteria modify this compound to evade immune detection?Insights into bacterial pathogenesis and new therapeutic targets.
Are antibodies against this compound-containing structures protective?Development of novel carbohydrate-based vaccines.

Q & A

Basic Research Questions

Q. How is d-Glycero-d-galacto-heptose structurally characterized, and what analytical methods are essential for its identification?

  • Methodology :

  • Optical Rotation : Measure specific rotation ([α]D) at 20°C in water (e.g., +68.5±1° at c = 2) to confirm stereochemical configuration .

  • HPLC Assay : Use high-performance liquid chromatography (HPLC) with ≥99% purity criteria to verify compound integrity .

  • Chromatography : Perform paper chromatography to confirm homogeneity and absence of impurities .

  • Solubility Testing : Validate solubility in water (clear, colorless solution) to assess suitability for biological assays .

    • Key Physicochemical Properties :
PropertySpecification
Optical Rotation ([α]D)+68.5±1° (c=2, H₂O, 20°C)
HPLC Assay≥99%
SolubilityClear in water
Heavy Metals (Pb)<5 ppm

Q. What are the standard protocols for synthesizing this compound, and how is purity ensured during preparation?

  • Methodology :

  • Synthetic Optimization : Use enzymatic or chemical synthesis routes, referencing established heptose pathways (e.g., GDP-mannoheptose biosynthesis analogs) .
  • Purity Criteria : Monitor ash content (≤0.05% sulfated residue) and heavy metal contamination (<5 ppm Pb) via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Crystallization : Recrystallize in water or ethanol to achieve white crystalline powder morphology .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data involving this compound?

  • Methodology :

  • Comparative Analysis : Cross-reference in vitro enzymatic assays (e.g., hepatocyte incubation at 30°C, 125 rpm) with in silico metabolic modeling to identify discrepancies .
  • Signal-to-Noise Optimization : Adjust incubation times (30–60 minutes) and glucose quantification methods (e.g., oxidase-enzyme membrane detectors) to improve data reliability .
  • Data Validation : Replicate experiments using standardized negative controls and dilution protocols to mitigate instrument linearity issues .

Q. What experimental designs are optimal for studying this compound’s role in bacterial glycoconjugate biosynthesis?

  • Methodology :

  • Isotopic Labeling : Use ¹³C-labeled heptose in bacterial cultures to trace incorporation into lipopolysaccharides (LPS) via NMR or mass spectrometry .
  • Gene Knockout Models : Employ CRISPR-Cas9 to disrupt heptose biosynthesis genes (e.g., gmhA, rfaD) and assess glycoconjugate structural changes .
  • Activity Assays : Measure enzyme kinetics (e.g., GDP-heptose synthase) under varying pH and temperature conditions to elucidate regulatory mechanisms .

Q. How can researchers address variability in heptose quantification across different analytical platforms?

  • Methodology :

  • Inter-laboratory Calibration : Standardize glucose analyzers using negative controls and linear range adjustments (e.g., dilution series) to harmonize results .
  • Multimodal Validation : Cross-validate HPLC data with capillary electrophoresis (CE) or nuclear magnetic resonance (NMR) to confirm consistency .
  • Error Analysis : Apply statistical frameworks (e.g., FINER criteria) to evaluate feasibility and reproducibility of quantification methods .

Data Contradiction Analysis Framework

For conflicting results (e.g., metabolic flux vs. enzymatic activity data):

Hypothesis Testing : Use PICO (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., bacterial strain differences) .

Instrument Calibration : Re-examine glucose analyzer specificity and linear response ranges (e.g., hydrogen peroxide detection limits) .

Ethical Replication : Share raw datasets and protocols via supplementary materials to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.